2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol
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Overview
Description
2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol is a synthetic organic compound characterized by the presence of bromine, fluorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol typically involves the reaction of 2,4-dibromophenol with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:
Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-fluorophenyl isocyanate
- 2,6-Difluorophenyl isocyanate
- 2-Bromo-4,6-difluorophenyl isocyanate
Uniqueness
2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol is unique due to its specific combination of bromine, fluorine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dibromo-6-[(2-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYAHYBFWEYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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